
4-Chloro-2-(propan-2-yl)pent-4-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(propan-2-yl)pent-4-enal is an organic compound with the molecular formula C8H13ClO. This compound features a chloro group, an isopropyl group, and an aldehyde functional group attached to a pentene backbone. It is a versatile intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(propan-2-yl)pent-4-enal can be achieved through several methods. One common approach involves the chlorination of 2-(propan-2-yl)pent-4-enal using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(propan-2-yl)pent-4-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Chloro-2-(propan-2-yl)pent-4-enoic acid.
Reduction: 4-Chloro-2-(propan-2-yl)pent-4-enol.
Substitution: 4-Amino-2-(propan-2-yl)pent-4-enal or 4-Thio-2-(propan-2-yl)pent-4-enal.
Scientific Research Applications
4-Chloro-2-(propan-2-yl)pent-4-enal is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(propan-2-yl)pent-4-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The chloro group can also participate in electrophilic reactions, further contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(propan-2-yl)but-4-enal: Similar structure but with a shorter carbon chain.
4-Chloro-2-(propan-2-yl)hex-4-enal: Similar structure but with a longer carbon chain.
4-Bromo-2-(propan-2-yl)pent-4-enal: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
4-Chloro-2-(propan-2-yl)pent-4-enal is unique due to its specific combination of functional groups, which imparts distinct reactivity and biological activity. The presence of both the chloro and aldehyde groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
54814-09-4 |
|---|---|
Molecular Formula |
C8H13ClO |
Molecular Weight |
160.64 g/mol |
IUPAC Name |
4-chloro-2-propan-2-ylpent-4-enal |
InChI |
InChI=1S/C8H13ClO/c1-6(2)8(5-10)4-7(3)9/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
YWEHXITWBBPYFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(=C)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile](/img/structure/B14637244.png)
![4,4,6-Trimethyl-2-[m-chlorophenylamino]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B14637256.png)

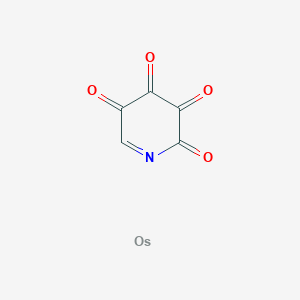
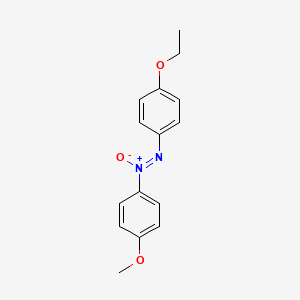
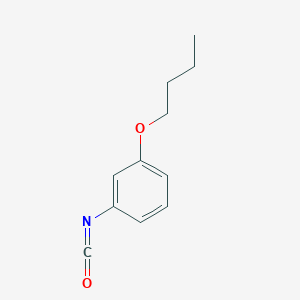
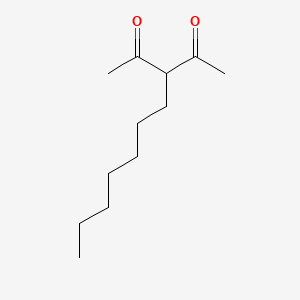
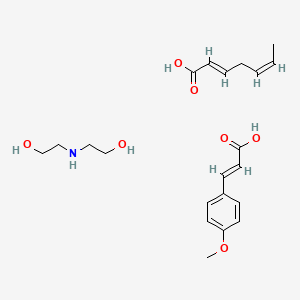
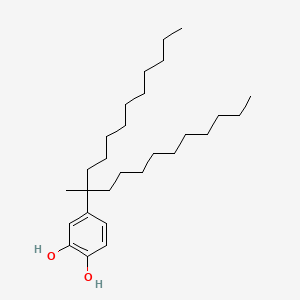
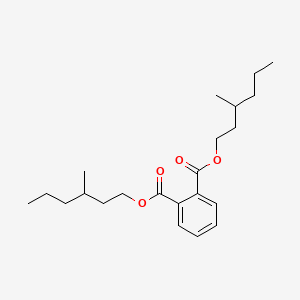
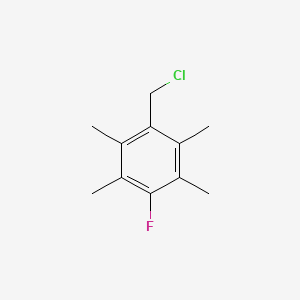
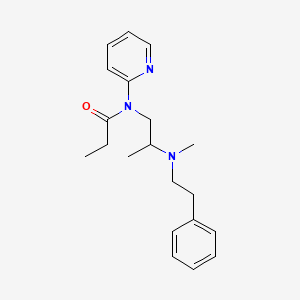
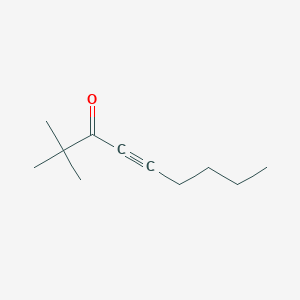
![2-Propenoic acid, 2-methyl-, 3-[(acetyloxy)dimethylsilyl]propyl ester](/img/structure/B14637320.png)
